molecular formula C5H2ClF2N B143520 5-Chloro-2,3-difluoropyridine CAS No. 89402-43-7

5-Chloro-2,3-difluoropyridine

Cat. No.: B143520
CAS No.: 89402-43-7
M. Wt: 149.52 g/mol
InChI Key: PERMDYZFNQIKBL-UHFFFAOYSA-N
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Description

5-Chloro-2,3-difluoropyridine is a halogenated pyridine derivative characterized by the presence of chlorine and fluorine atoms on the pyridine ring. This compound is of significant interest due to its applications in the synthesis of various agrochemicals, pharmaceuticals, and other industrial chemicals .

Biochemical Analysis

Biochemical Properties

It is known that this compound is a 2,3,5-trihalopyridine , which suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is known that the compound is harmful if swallowed , suggesting that it may have negative effects on cell function

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Chloro-2,3-difluoropyridine typically involves the following steps :

    Starting Material: 2-Aminopyridine is used as the starting material.

    Chlorination: 2-Aminopyridine is chlorinated to produce 2-amino-3,5-dichloropyridine.

    Diazotization and Sandmeyer Reaction: The chlorinated product undergoes diazotization followed by a Sandmeyer reaction to generate a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one.

    Further Chlorination: The mixture is further chlorinated to obtain 2,3,5-trichloropyridine.

    Fluorination: The final step involves fluorination using a mixture of cesium fluoride and potassium fluoride in solvents such as sulfolane and dimethyl sulfoxide. The reaction is carried out at 145°C for 17 hours, followed by heating to 190°C for 19 hours.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions and the use of efficient catalysts to achieve a product yield of up to 90% with a purity of 99.8% .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-difluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as potassium fluoride and cesium fluoride are commonly used for fluorination reactions.

    Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, depending on the nucleophile employed .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trichloropyridine
  • 2,3-Difluoropyridine
  • 2,5-Dichloropyridine

Uniqueness

5-Chloro-2,3-difluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This combination of halogens enhances its reactivity and makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

5-chloro-2,3-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2N/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERMDYZFNQIKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001008801
Record name 5-Chloro-2,3-difluoropyridine
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Molecular Weight

149.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89402-43-7
Record name 5-Chloro-2,3-difluoropyridine
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Record name 5-Chloro-2,3-difluoropyridine
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Record name 5-Chloro-2,3-difluoropyridine
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Record name 5-chloro-2,3-difluoropyridine
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Record name Pyridine, 5-chloro-2,3-difluoro
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Record name 5-CHLORO-2,3-DIFLUOROPYRIDINE
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Synthesis routes and methods I

Procedure details

A suspension of 64.6 g (1.1 mol) of potassium fluoride and 11.25 g (0.075 mol) of cesium-fluoride in 240 ml of sulfolane (1,1-dioxo-tetrahydrothiophene) is heated to 140° C. By reducing the pressure 50 ml of sulfolane are distilled off. To the suspension a solution of 61.4 g (0.37 mol) of 2,5-dichloro-3-fluoropyridine in 20 ml of sulfolane is added. The reaction-mixture is then stirred for 35 hours at a temperature of 140°, cooled and poured into ice/water. The organic material is extracted with ether. The ethereal layer is washed with water dried over magnesium sulfate, filtered and evaporated to yield 48.7 g of a colourless oil (88% of the theory) which boils at 65°-66° at 133 mbar.
Quantity
64.6 g
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reactant
Reaction Step One
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11.25 g
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240 mL
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61.4 g
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reactant
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20 mL
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solvent
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[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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50 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

17.9 g of the compound obtained in Step 2 was added to a mixture of 360 ml of acetic acid and 135 ml of water, and 450 ml of 10% aqueous copper sulfate was added dropwise thereto. The resulting mixture was refluxed for 24 hours while removing water using a Dean-Stark trap, to obtain 12.9 g of the title compound.
Quantity
17.9 g
Type
reactant
Reaction Step One
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360 mL
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reactant
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450 mL
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catalyst
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135 mL
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solvent
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Synthesis routes and methods IV

Procedure details

A 500 ml polytetrafluoroethylene reactor equipped with stirrer, thermometer and reflux condenser is charged with 120 g of hydrogen fluoride. A solution of 40.7 g (0.25 mol) of 3-amino-2,5-dichloropyridine in 100 ml of sulfolane is added dropwise at a temperature in the range from 0° C. to +10° C. Then 20.7 g (0.3 mol) of sodium nitrite are introduced into this solution at +50° C. The resultant nitrogen is removed from the reactor through reflux condenser. Gas evolution ceases after 2 hours at +50° C. 150 ml of methylene chloride are added to the reaction mixture which is then poured into ice water. The two-phase mixture is neutralised with ammonia solution. The organic phase is separated and dried over sodium sulfate. The solvent is distilled off and then 200 ml of sulfolane, 166 g (2.879 mol) of potassium fluoride and 2 g of tetrabutylammonium bromide are added to the mixture of sulfolane and the product. This reacton mixture is stirred for 7 hours at 179° C. The product is subsequently distilled off directly from the sulfolane solution. The crude product is purified by distillation, affording the 5-chloro-2,3-difluoropyridine, b.p. 137°-139° C.
Quantity
120 g
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reactant
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40.7 g
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100 mL
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20.7 g
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166 g
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2 g
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200 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 5-Chloro-2,3-difluoropyridine?

A1: this compound serves as a crucial building block in synthesizing various organic compounds, particularly those with biological activity. For example, it is a key intermediate in producing chodinafop-propargyl, a widely used herbicide []. Additionally, it acts as a starting material for synthesizing substituted 1,2,3-triazoles, a class of compounds with diverse biological activities [, ].

Q2: How is this compound synthesized?

A2: this compound can be synthesized from 2,3,5-trichloropyridine through a halogen exchange reaction. This process involves reacting 2,3,5-trichloropyridine with either potassium fluoride or cesium fluoride in an ionic liquid []. Research has explored the influence of different ionic liquids and reaction parameters like temperature and time on the reaction yield [].

Q3: Can the reactivity of this compound be directed to different positions on the pyridine ring?

A3: Yes, the regioselectivity of reactions involving this compound can be controlled. For example, deprotonation with lithium diisopropylamide (LDA) preferentially occurs at the 4-position, allowing for the introduction of various functional groups at this position [, ]. Interestingly, using lithium 2,2,6,6-tetramethylpiperidide (LITMP) as a base leads to deprotonation and subsequent iodine migration, enabling functionalization at the 6-position [].

Q4: What makes this compound a valuable precursor in organic synthesis?

A4: The presence of multiple halogen atoms in this compound offers diverse synthetic possibilities. These halogen atoms can be selectively replaced with other functional groups, allowing for the creation of a vast array of structural analogs [, ]. This versatility makes it a valuable precursor for medicinal chemistry and materials science applications.

Q5: Are there any established methods to analyze and quantify this compound?

A5: Yes, various analytical techniques can be employed for characterizing and quantifying this compound. These methods include nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and elemental analysis []. These methods can confirm the structure and purity of the synthesized compound.

Q6: What are the environmental considerations associated with this compound and its derivatives?

A6: While this compound is a valuable intermediate for pesticide synthesis, it is essential to consider the potential environmental impact of its use. Research into alternative synthetic routes, biodegradable analogs, and responsible waste management practices is crucial to mitigate any negative environmental consequences [].

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